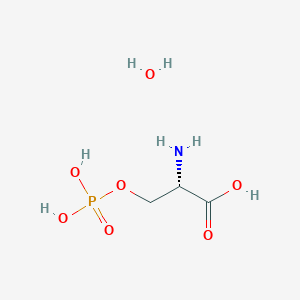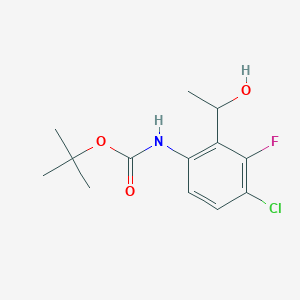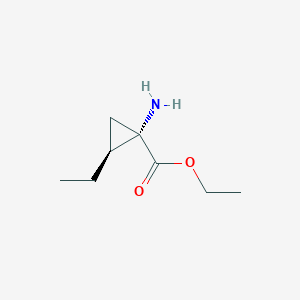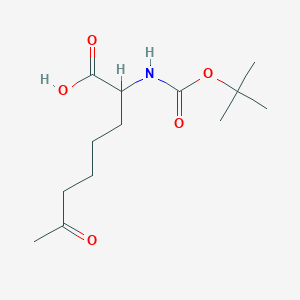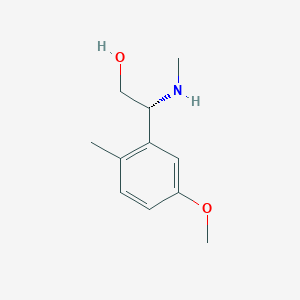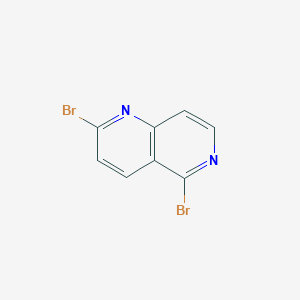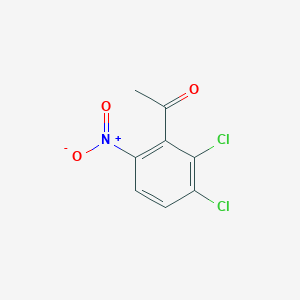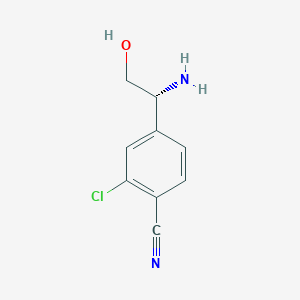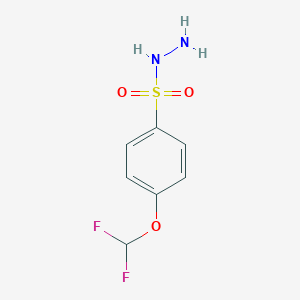
4-(Difluoromethoxy)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)benzenesulfonohydrazide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further connected to a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 4-(Difluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:
Step 1: 4-(Difluoromethoxy)benzenesulfonyl chloride is dissolved in an appropriate solvent.
Step 2: Hydrazine hydrate is added dropwise to the solution.
Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the difluoromethoxy group.
Scientific Research Applications
4-(Difluoromethoxy)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonohydrazide
- 4-(Methoxy)benzenesulfonohydrazide
- 4-(Chloromethoxy)benzenesulfonohydrazide
Uniqueness
4-(Difluoromethoxy)benzenesulfonohydrazide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H8F2N2O3S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)benzenesulfonohydrazide |
InChI |
InChI=1S/C7H8F2N2O3S/c8-7(9)14-5-1-3-6(4-2-5)15(12,13)11-10/h1-4,7,11H,10H2 |
InChI Key |
WIGGMPJICKQHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



